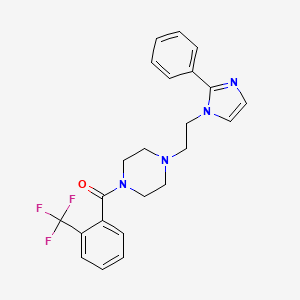

(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

This compound is a piperazine derivative featuring a trifluoromethylphenyl ketone moiety linked to a substituted imidazole-ethyl group. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly as ligands for neurotransmitter receptors (e.g., histamine, serotonin) or antimicrobial agents .

Properties

IUPAC Name |

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O/c24-23(25,26)20-9-5-4-8-19(20)22(31)30-16-13-28(14-17-30)12-15-29-11-10-27-21(29)18-6-2-1-3-7-18/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOPIRYXCPKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with CAS number 1396874-60-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 428.4 g/mol. The structure features an imidazole ring, a piperazine moiety, and a trifluoromethyl phenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396874-60-4 |

| Molecular Formula | |

| Molecular Weight | 428.4 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. Its structure suggests potential interactions with multiple biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.

- Inhibition of Tyrosine Kinases : There is evidence that similar compounds with imidazole and piperazine structures inhibit tyrosine kinases such as c-Abl and PDGF-R, which are implicated in tumor growth and metastasis .

- Antioxidant Properties : Compounds featuring imidazole rings have been observed to exhibit antioxidant activity, potentially reducing oxidative stress in cellular environments .

Case Studies

- Preclinical Studies : In a study involving similar imidazole derivatives, compounds demonstrated significant inhibition of tumor cell lines. The presence of the trifluoromethyl group was noted to enhance lipophilicity, improving cell membrane permeability .

- Toxicity Assessments : A related compound was shown to cause cataract formation in rats during toxicity studies; however, modifications in the chemical structure aimed at improving bioavailability reduced systemic exposure and toxicity .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

- Imidazole Ring : Essential for interaction with biological targets.

- Piperazine Linkage : Enhances binding affinity to receptors.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

Table: Summary of SAR Findings

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Ring | Critical for target interaction |

| Piperazine Moiety | Increases receptor binding |

| Trifluoromethyl Group | Enhances lipophilicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their pharmacological profiles are compared below, focusing on key modifications and their impact on activity.

Table 1: Structural and Functional Comparison of Piperazine-Imidazole Derivatives

Key Observations :

Structural Modifications and Bioactivity: The trifluoromethyl group in the target compound may enhance receptor binding compared to non-fluorinated analogs (e.g., 2-phenylimidazole derivatives in ). Fluorinated aromatic groups are known to improve pharmacokinetic profiles by reducing oxidative metabolism . Piperazine-Imidazole Hybrids: Compounds with imidazole side chains (e.g., ) consistently show antimicrobial activity, suggesting that the imidazole’s heterocyclic nitrogen atoms contribute to target interaction. However, the target compound’s trifluoromethylphenyl group may shift its activity toward CNS or anti-inflammatory targets .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to the methods in , such as nucleophilic substitution or coupling reactions. By contrast, thieno-pyrazol derivatives () require specialized heterocyclic synthesis, which may limit scalability.

Receptor Specificity :

- Dual H1/H4 receptor ligands (e.g., ) often feature flexible alkyl-piperazine linkers, as seen in the target compound. This contrasts with rigid analogs like benzoimidazoles (), which show narrower receptor selectivity.

Research Findings :

- Antimicrobial Activity: Piperazine-imidazole derivatives (e.g., ) exhibit MIC values as low as 3.1 μg/mL against Gram-positive bacteria, outperforming non-imidazole analogs. The target compound’s trifluoromethyl group may further enhance membrane penetration.

- Cytotoxic Potential: Benzoimidazole derivatives () show moderate activity against cancer cell lines (e.g., PC-3), but the target compound’s larger substituents may reduce cytotoxicity while improving CNS penetration.

- Structural Insights : Crystallographic data () confirm that fluorinated aromatic groups adopt planar conformations, optimizing π-π stacking with receptor sites.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what analytical methods validate its purity?

The compound is typically synthesized via multi-step reactions involving imidazole ring formation, piperazine alkylation, and ketone coupling. A representative route includes:

- Imidazole ring formation : Condensation of benzaldehyde derivatives with ammonium acetate and nitroethane under reflux (e.g., using acetic acid as a solvent) .

- Piperazine alkylation : Reaction of 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide with piperazine in acetonitrile under basic conditions (e.g., K₂CO₃) .

- Final coupling : Use of (2-(trifluoromethyl)phenyl)methanoyl chloride with the alkylated piperazine intermediate in dichloromethane with triethylamine .

Q. Validation :

- Purity : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns (acetonitrile/water gradient) .

- Structural confirmation : ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) .

Q. How does the compound interact with biological targets, and what assays are used to assess its activity?

The compound’s dual imidazole-piperazine structure suggests potential interactions with histamine H₁/H₄ receptors or serotonin receptors. Key assays include:

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-mepyramine for H₁ receptors) .

- Functional activity : Measurement of intracellular Ca²⁺ flux or cAMP levels in transfected HEK293 cells expressing target receptors .

- Selectivity profiling : Cross-screening against panels of GPCRs, kinases, and ion channels to rule off-target effects .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved?

Conflicts in NMR assignments (e.g., overlapping peaks in aromatic regions) arise due to dynamic conformational changes or solvent effects. Strategies include:

- Variable temperature NMR : Conduct experiments at 25°C and 60°C to resolve broadened peaks caused by hindered rotation .

- 2D NMR techniques : Use HSQC and HMBC to correlate proton signals with carbon shifts and confirm connectivity .

- Deuteration studies : Replace DMSO-d₆ with CDCl₃ to reduce solvent-induced peak broadening .

Q. What strategies optimize the reaction yield of the trifluoromethylphenyl ketone moiety?

The electron-withdrawing trifluoromethyl group complicates nucleophilic acyl substitution. Optimization steps:

- Catalysis : Employ Lewis acids like AlCl₃ to activate the carbonyl group for piperazine coupling .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .

- Workup modifications : Extract unreacted starting materials with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

Advanced computational approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to assess metabolic degradation pathways .

- Machine learning : Train models on datasets of imidazole derivatives to predict solubility or bioavailability .

Q. What are the best practices for handling this compound’s toxicity in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles during synthesis .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .

- Waste disposal : Quench reactive intermediates (e.g., with isopropanol) before disposal in halogenated waste containers .

Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. What techniques validate the compound’s stability under long-term storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .

- Stability-indicating HPLC : Monitor degradation products using a method with baseline separation of all peaks .

- Mass spectrometry : Identify degradation byproducts via LC-MS/MS to infer degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.